

# Spectroscopic Characterization of 3-(Dimethylamino)-1-phenylpropan-1-ol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name:	3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid
CAS No.:	2375262-52-3
Cat. No.:	B2868130

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the characterization of 3-(dimethylamino)-1-phenylpropan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions and practical insights to ensure robust structural verification and quality assessment of this important pharmaceutical intermediate.

## Introduction: The Significance of 3-(Dimethylamino)-1-phenylpropan-1-ol

3-(Dimethylamino)-1-phenylpropan-1-ol is a key chiral building block in the synthesis of numerous pharmaceutical compounds, most notably as a precursor to fluoxetine, a widely used selective serotonin reuptake inhibitor (SSRI).<sup>[1]</sup> Its molecular architecture, featuring a hydroxyl group, a tertiary amine, and a phenyl ring, presents a unique set of spectroscopic characteristics. Accurate and thorough characterization of this molecule is paramount to ensure the purity, identity, and quality of downstream active pharmaceutical ingredients (APIs). This

guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of this compound.

## Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-(dimethylamino)-1-phenylpropan-1-ol is crucial for its handling, analysis, and application in synthesis.

Property	Value	Source
CAS Number	5554-64-3	[2][3]
Molecular Formula	C <sub>11</sub> H <sub>17</sub> NO	[2][3]
Molecular Weight	179.26 g/mol	[2][3]
Melting Point	47-48°C	[2]
Boiling Point	284.4°C	[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. The following sections detail the expected <sup>1</sup>H and <sup>13</sup>C NMR spectral data for 3-(dimethylamino)-1-phenylpropan-1-ol. It is important to note that while experimentally verified spectra from a single source are not readily available in the public domain, the data presented here is a consolidation of predicted values, providing a reliable reference.[2]

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.20 - 7.40	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~4.70 - 4.90	Triplet or dd	1H	CH-OH
~2.30 - 2.50	Multiplet	2H	CH <sub>2</sub> -N
~2.20	Singlet	6H	N(CH <sub>3</sub> ) <sub>2</sub>
~1.80 - 2.00	Multiplet	2H	CH-CH <sub>2</sub> -CH <sub>2</sub>
Variable	Broad Singlet	1H	OH

## <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~143	Quaternary aromatic carbon (C-Ar)
~128	Aromatic CH
~127	Aromatic CH
~126	Aromatic CH
~74	CH-OH
~58	CH <sub>2</sub> -N
~45	N(CH <sub>3</sub> ) <sub>2</sub>
~38	CH <sub>2</sub> -CH <sub>2</sub>

## Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of 3-(dimethylamino)-1-phenylpropan-1-ol in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated methanol ( $\text{CD}_3\text{OD}$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).

#### Instrumentation:

- A 400 MHz or higher field NMR spectrometer.

#### $^1\text{H}$ NMR Acquisition:

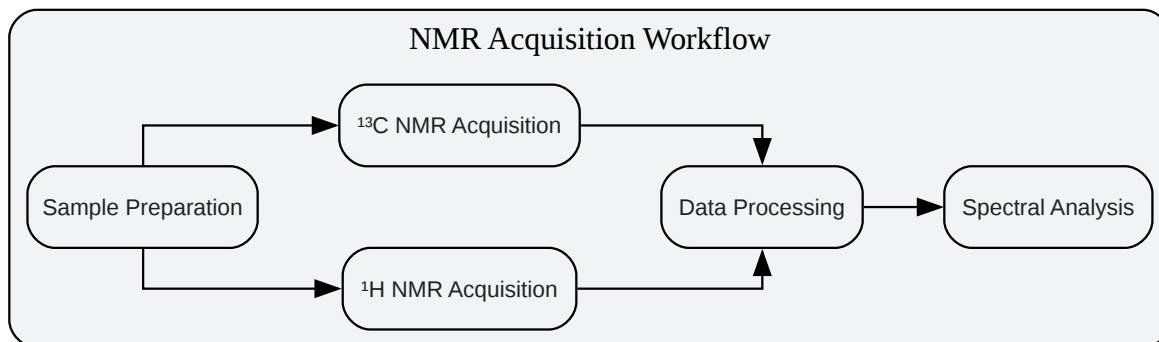
- Acquire the spectrum with a spectral width of approximately 15 ppm.
- Employ a standard  $30^\circ$  or  $45^\circ$  pulse angle.
- Set the relaxation delay to at least 1 second.
- Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

#### $^{13}\text{C}$ NMR Acquisition:

- Acquire the spectrum with a spectral width of approximately 220 ppm.
- Utilize a proton-decoupled pulse sequence.
- A longer relaxation delay (2-5 seconds) may be necessary for the full observation of quaternary carbons.
- A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

#### Data Processing:

- Process the raw free induction decay (FID) using appropriate software.
- This involves Fourier transformation, phase correction, baseline correction, and accurate integration of the signals.



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Caption: A streamlined workflow for NMR data acquisition and analysis.

## Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.

Frequency Range (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (alcohol)
3100 - 3000	Medium	C-H stretch (aromatic)
3000 - 2850	Medium	C-H stretch (aliphatic)
1600, 1495, 1450	Medium to Weak	C=C stretch (aromatic ring)
1260 - 1000	Strong	C-N stretch (amine) and C-O stretch (alcohol)
760, 700	Strong	C-H out-of-plane bend (monosubstituted benzene)

## Experimental Protocol for IR Spectroscopy

Sample Preparation:

- **KBr Pellet:** Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- **Thin Film:** If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

- Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.
- Record the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing:

- The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

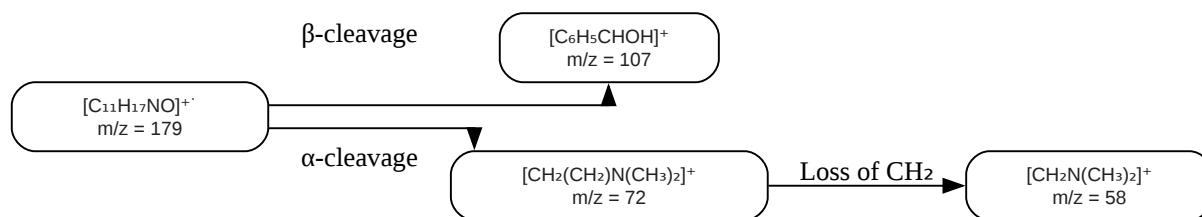
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

For 3-(dimethylamino)-1-phenylpropan-1-ol, the molecular ion peak ( $M^+$ ) is expected at an  $m/z$  of 179. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule  $[M+H]^+$  at  $m/z$  180 is often observed.

### Proposed Fragmentation Pathway

A plausible fragmentation pattern under electron ionization (EI) is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation can occur via several pathways,

with the most likely being alpha-cleavage adjacent to the oxygen and nitrogen atoms.



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Caption: A proposed mass spectrometry fragmentation pathway for 3-(dimethylamino)-1-phenylpropan-1-ol.

## Experimental Protocol for Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation:

- A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition (ESI-MS):

- Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
- Acquire the spectrum over a mass range that includes the expected molecular ion (e.g.,  $m/z$  50-300).

Data Acquisition (EI-MS):

- Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).

- Use a standard electron energy of 70 eV.
- Acquire the spectrum over a similar mass range.

#### Data Processing:

- The instrument's software will generate the mass spectrum, displaying the relative abundance of ions at different mass-to-charge ratios.

## Conclusion: A Multi-faceted Approach to Structural Verification

The robust characterization of 3-(dimethylamino)-1-phenylpropan-1-ol is achieved through the synergistic application of NMR, IR, and MS techniques. While NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and provides corroborating structural information through fragmentation analysis. This guide provides the foundational spectroscopic data and experimental protocols to enable researchers and scientists to confidently verify the structure and purity of this critical pharmaceutical intermediate, ensuring the integrity of their research and development endeavors.

## References

- 3-(Dimethylamino)-1-phenylpropan-1-ol. PubChem. [\[Link\]](#)
- 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [\[Link\]](#)
- Basic <sup>1</sup>H- and <sup>13</sup>C-NMR Spectroscopy. ScienceDirect. [\[Link\]](#)

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